molecular formula C28H17N3O8 B3824003 2,4,7-trinitro-9H-fluoren-9-one - 9-anthrylmethanol (1:1)

2,4,7-trinitro-9H-fluoren-9-one - 9-anthrylmethanol (1:1)

Cat. No.: B3824003
M. Wt: 523.4 g/mol
InChI Key: XWFFGSDYGJTJNT-UHFFFAOYSA-N
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Description

The compound “2,4,7-trinitro-9H-fluoren-9-one - 9-anthrylmethanol (1:1)” is a charge-transfer complex formed by the interaction of the molecules of aromatic π-donors and π-acceptors . It has been studied using quantum chemical calculations in the density functional theory approximation . The complexes exhibit a wide range of unique physical properties and can act as insulators or metals, exhibit superconductivity, photoconductivity, ferromagnetism, antiferromagnetism, and ferroelectricity .


Synthesis Analysis

The synthesis of this complex involves the interaction of the molecules of aromatic π-donors and π-acceptors . The formation energies, average distances between the donor and the acceptor planes, and charge transfer from the donor to the acceptor in these complexes are calculated .


Molecular Structure Analysis

The crystal and molecular structure of the 1:1 complex of 2,4,7-trinitro-9H-fluoren-9-one with anthracene (C13H5N3O7·C14H10) have been determined by means of X-ray diffraction analysis . In the crystal of the complex, the donor and acceptor molecules form mixed {– D – A – D – A –} ∞ stacks .


Chemical Reactions Analysis

The chemical reactions involved in the formation of this complex are primarily charge-transfer reactions . The properties of the charge-transfer complexes depend on the molecular structure of the π-electron donor and acceptor .


Physical And Chemical Properties Analysis

The physical and chemical properties of this complex are determined by the structure and properties of the acceptor, donors, and the complexes . The electronic and energy characteristics, the average interplanar distances, and the values of charge transfer in the complexes have been obtained .

Mechanism of Action

The mechanism of action of this complex is primarily based on the charge transfer from the donor to the acceptor . The properties of a charge-transfer complex also depend on the relative arrangement of its donor and acceptor molecules in the crystal .

Safety and Hazards

2,4,7-Trinitro-9H-fluoren-9-one is a suspected carcinogen with experimental tumorigenic data. It is mildly toxic by ingestion and is a skin and eye irritant. When heated to decomposition it emits highly toxic fumes of NOx .

Future Directions

Charge-transfer complexes formed via the interaction of the molecules of aromatic π-donors and π-acceptors have been widely studied but still attract research interest from scientific and application viewpoints . Various electronic and optoelectronic devices such as field transistors, light-emitting diodes, and photovoltaic cells of solar batteries can be constructed on the basis of the charge-transfer complexes . The search for novel efficient donors and acceptors, preparation of the charge-transfer complexes based on them, and study of their properties are among topical issues leading to promising results .

Properties

IUPAC Name

anthracen-9-ylmethanol;2,4,7-trinitrofluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O.C13H5N3O7/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15;17-13-9-3-6(14(18)19)1-2-8(9)12-10(13)4-7(15(20)21)5-11(12)16(22)23/h1-9,16H,10H2;1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFFGSDYGJTJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CO.C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H17N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,7-trinitro-9H-fluoren-9-one - 9-anthrylmethanol (1:1)
Reactant of Route 2
2,4,7-trinitro-9H-fluoren-9-one - 9-anthrylmethanol (1:1)
Reactant of Route 3
2,4,7-trinitro-9H-fluoren-9-one - 9-anthrylmethanol (1:1)
Reactant of Route 4
2,4,7-trinitro-9H-fluoren-9-one - 9-anthrylmethanol (1:1)
Reactant of Route 5
Reactant of Route 5
2,4,7-trinitro-9H-fluoren-9-one - 9-anthrylmethanol (1:1)
Reactant of Route 6
2,4,7-trinitro-9H-fluoren-9-one - 9-anthrylmethanol (1:1)

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